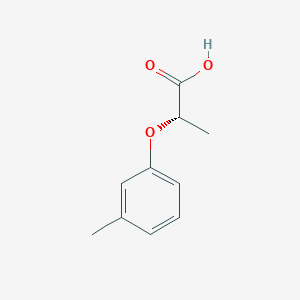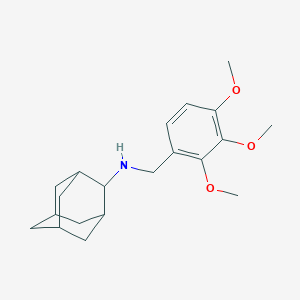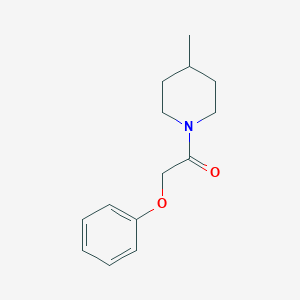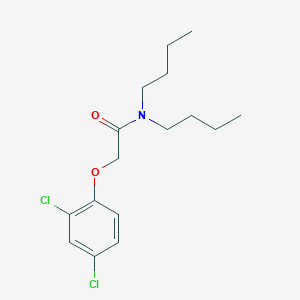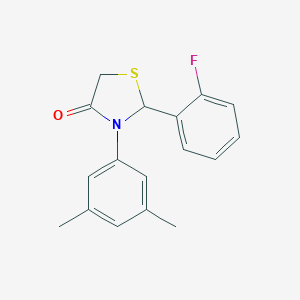
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, also known as DMF-TZ, is a synthetic compound that belongs to the thiazolidinone family. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress in diabetic animals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its high potency, low toxicity, and ability to target multiple pathways involved in various diseases. However, the limitations of using this compound in lab experiments include its poor solubility in water and its limited stability in the presence of light and air.
Future Directions
There are several future directions that can be explored in the research of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one. These include the development of novel synthetic routes to improve the yield and purity of this compound, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-fluorobenzaldehyde with 3,5-dimethylaniline in the presence of acetic acid and sodium acetate to form 3-(3,5-dimethylphenyl)-2-fluorobenzylideneamine. This intermediate compound is then reacted with thioglycolic acid to form this compound.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
Molecular Formula |
C17H16FNOS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16FNOS/c1-11-7-12(2)9-13(8-11)19-16(20)10-21-17(19)14-5-3-4-6-15(14)18/h3-9,17H,10H2,1-2H3 |
InChI Key |
CUQWIYWZHFQGHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



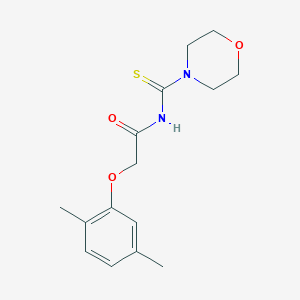


![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
